

# Commercial Suppliers of 5-(BenzylOxy)pyridin-2-amine: A Technical Guide

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## Compound of Interest

Compound Name: 5-(BenzylOxy)pyridin-2-amine

Cat. No.: B113376

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of **5-(BenzylOxy)pyridin-2-amine**, a key building block in medicinal chemistry and drug discovery. This document summarizes supplier information, provides a representative synthetic protocol, and illustrates its potential application in targeting signaling pathways.

## Introduction

**5-(BenzylOxy)pyridin-2-amine** is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a benzylOxy protecting group and a reactive amine, makes it a valuable precursor for the development of novel therapeutic agents, particularly kinase inhibitors. The pyridine scaffold is a common motif in pharmacologically active compounds, and the benzylOxy group can be readily removed under mild conditions, allowing for late-stage functionalization.

## Commercial Availability

A diverse range of chemical suppliers offer **5-(BenzylOxy)pyridin-2-amine**, catering to various research and development needs. The tables below summarize the available product specifications from a selection of commercial vendors.

**Table 1: Major Commercial Suppliers and Product Offerings**

| Supplier          | Location           | Purity              | Available Quantities   |
|-------------------|--------------------|---------------------|------------------------|
| Sigma-Aldrich     | International      | ≥97%                | 1g, 5g, 25g            |
| AChemBlock        | San Francisco, USA | 97%                 | Inquire for details    |
| Ambeed            | USA                | 97%                 | Inquire for details    |
| BLD Pharm         | International      | ≥98%                | Inquire for details    |
| ChemicalBook      | China              | 98%, 99%            | 1kg, 25kg, 100kg       |
| Echemi            | China              | 98%, 99%            | 25kg, inquire for bulk |
| Laibo Chem        | China              | Inquire for details | 25g, 100g              |
| Matrix Scientific | USA                | 95+%                | Inquire for details    |
| TCI Chemicals     | International      | >98%                | 1g, 5g, 25g            |

**Table 2: Detailed Product Specifications from Selected Suppliers**

| Supplier      | Product Number | CAS Number | Molecular Formula                                | Molecular Weight (g/mol) | Purity | Storage Temperature (°C) |
|---------------|----------------|------------|--|--------------------------|--------|--------------------------|
| Sigma-Aldrich | 782431         | 96166-00-6 | C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O | 200.24                   | ≥97%   | 2-8                      |
| AChemBlock    | S72541         | 96166-00-6 | C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O | 200.24                   | 97%    | Room Temperature         |
| Ambeed        | A201476        | 96166-00-6 | C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O | 200.24                   | 97%    | 2-8                      |
| TCI Chemicals | B3837          | 96166-00-6 | C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O | 200.24                   | >98%   | Room Temperature         |

## Synthesis and Experimental Protocols

While specific, detailed protocols for the synthesis of **5-(Benzyl)pyridin-2-amine** are not readily available in peer-reviewed literature, a representative synthesis can be constructed based on established methodologies for analogous compounds. The following protocol outlines a plausible synthetic route.

### Representative Synthesis of **5-(Benzyl)pyridin-2-amine**

This protocol involves the nucleophilic aromatic substitution of a suitable pyridine precursor with benzyl alcohol, followed by the introduction of the amine group.

#### Materials:

- 5-Bromo-2-nitropyridine
- Benzyl alcohol
- Sodium hydride (NaH)

- Anhydrous N,N-Dimethylformamide (DMF)
- Iron powder (Fe)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Ethanol (EtOH)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

**Procedure:**

- Synthesis of 5-(Benzylxy)-2-nitropyridine:
  - To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add benzyl alcohol (1.1 eq) dropwise.
  - Stir the mixture at room temperature for 30 minutes.
  - Add a solution of 5-bromo-2-nitropyridine (1.0 eq) in anhydrous DMF.
  - Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
  - After completion, cool the reaction to room temperature and quench with ice-cold water.
  - Extract the product with ethyl acetate (3 x).
  - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-(benzyloxy)-2-nitropyridine.
- **Synthesis of 5-(Benzyloxy)pyridin-2-amine:**
  - To a solution of 5-(benzyloxy)-2-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
  - Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reduction of the nitro group by TLC.
  - Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.
  - Concentrate the filtrate under reduced pressure.
  - Dissolve the residue in ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography to afford **5-(benzyloxy)pyridin-2-amine**.

## Applications in Drug Discovery and Signaling Pathways

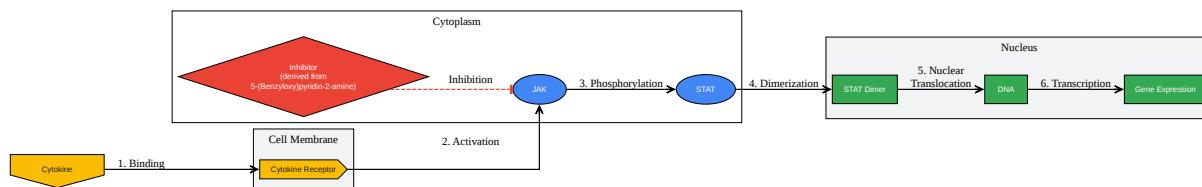
Substituted pyridin-2-amines are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors. These inhibitors can modulate the activity of various signaling pathways implicated in diseases such as cancer and inflammation.

## Hypothetical Role in JAK-STAT Signaling Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Dysregulation of the

JAK-STAT pathway is associated with various autoimmune diseases and cancers.[\[1\]](#)[\[2\]](#)[\[4\]](#) **5-(Benzyl)pyridin-2-amine** can serve as a starting material for the synthesis of potent JAK inhibitors.

The following diagram illustrates a conceptual model of how a kinase inhibitor derived from **5-(Benzyl)pyridin-2-amine** might interrupt the JAK-STAT signaling pathway.

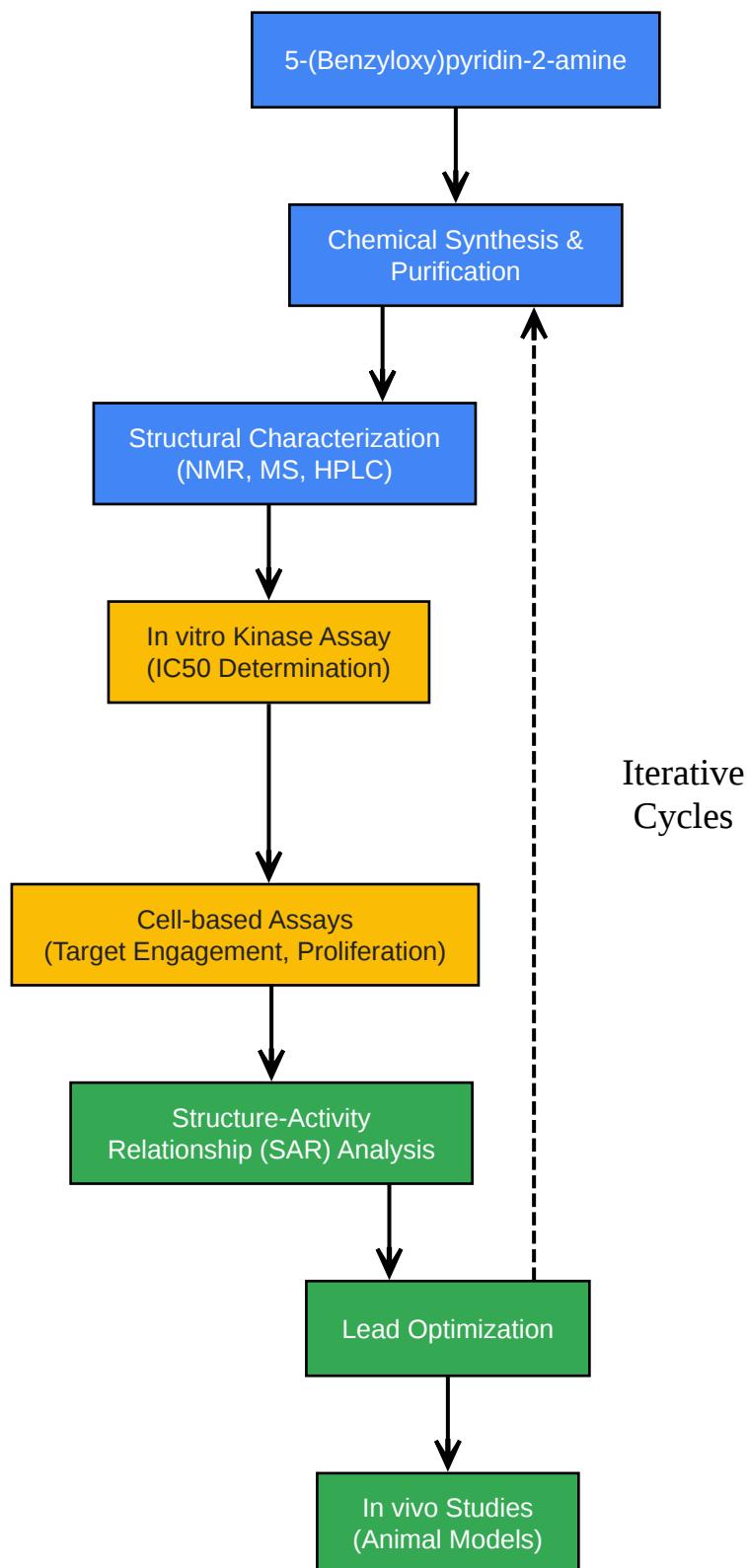


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Caption: Conceptual diagram of JAK-STAT signaling pathway inhibition.

## Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The development of a novel kinase inhibitor from **5-(Benzyl)pyridin-2-amine** involves a multi-step process from chemical synthesis to biological evaluation.



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Caption: General workflow for kinase inhibitor development.

## Conclusion

**5-(BenzylOxy)pyridin-2-amine** is a readily available and versatile chemical intermediate with significant potential in drug discovery, particularly for the development of kinase inhibitors. This guide provides researchers and drug development professionals with a summary of its commercial availability, a representative synthetic protocol, and a conceptual framework for its application in targeting key cellular signaling pathways. The information presented herein should facilitate the rational design and synthesis of novel therapeutic agents based on this valuable pyridine scaffold.

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